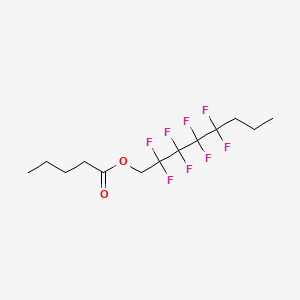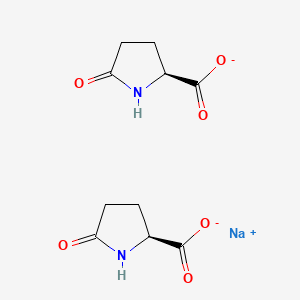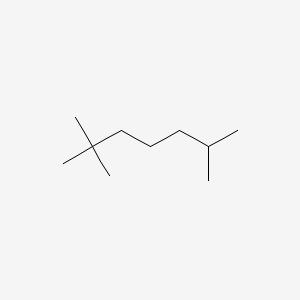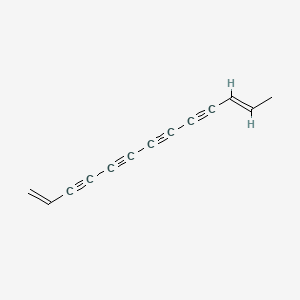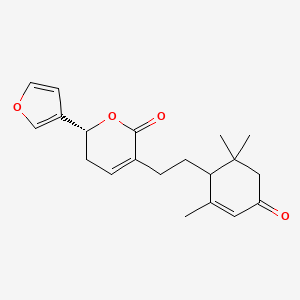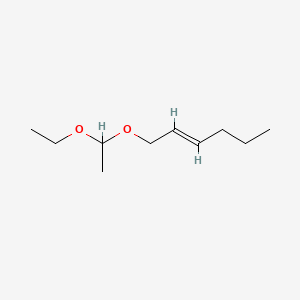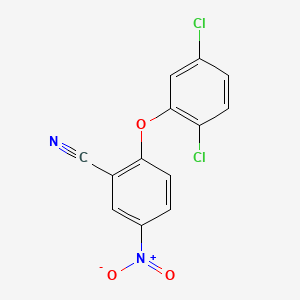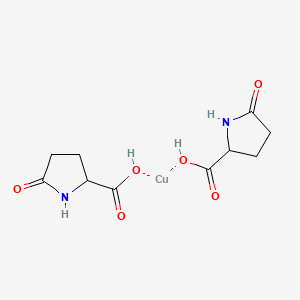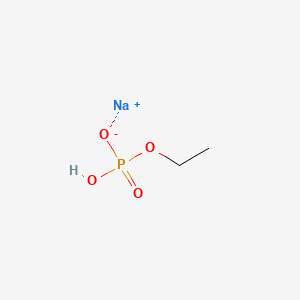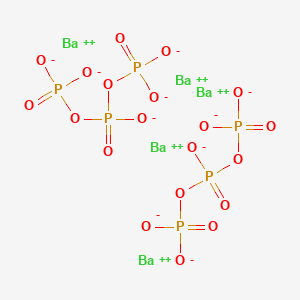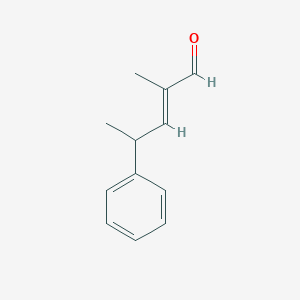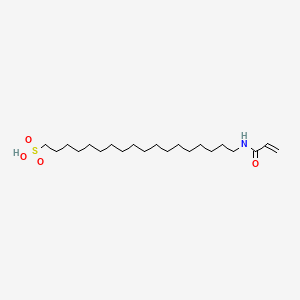
1,4-Naphthalenedione, 2-bromo-3-((4-chlorophenyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Naphthalenedione, 2-bromo-3-((4-chlorophenyl)amino)- is a synthetic organic compound derived from naphthalenedione It is characterized by the presence of a bromine atom at the 2-position and a 4-chlorophenylamino group at the 3-position
Vorbereitungsmethoden
The synthesis of 1,4-Naphthalenedione, 2-bromo-3-((4-chlorophenyl)amino)- typically involves the following steps:
Starting Materials: The synthesis begins with 1,4-naphthoquinone, bromine, and 4-chloroaniline.
Bromination: 1,4-naphthoquinone is brominated using bromine in an appropriate solvent, such as acetic acid, to introduce the bromine atom at the 2-position.
Amination: The brominated product is then reacted with 4-chloroaniline in the presence of a base, such as sodium hydroxide, to form the final compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
1,4-Naphthalenedione, 2-bromo-3-((4-chlorophenyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Wissenschaftliche Forschungsanwendungen
1,4-Naphthalenedione, 2-bromo-3-((4-chlorophenyl)amino)- has several scientific research applications:
Medicinal Chemistry: It is being explored for its potential as a therapeutic agent in treating autoimmune diseases, such as multiple sclerosis, due to its immunomodulatory properties.
Antimicrobial Activity: The compound has shown antimicrobial activity against various bacterial and fungal strains.
Biological Studies: It is used in studies to understand its effects on immune cells, particularly CD8+ T cells.
Wirkmechanismus
The mechanism of action of 1,4-Naphthalenedione, 2-bromo-3-((4-chlorophenyl)amino)- involves its interaction with immune cells. It promotes the expansion of CD8+ T cells and limits the development of Th1 and Th17 cells, which are involved in autoimmune responses . This modulation of the immune system helps alleviate symptoms of autoimmune diseases.
Vergleich Mit ähnlichen Verbindungen
1,4-Naphthalenedione, 2-bromo-3-((4-chlorophenyl)amino)- can be compared with other naphthoquinone derivatives, such as:
2-Chloro-1,4-naphthoquinone: Similar in structure but with a chlorine atom instead of bromine.
2-Hydroxy-1,4-naphthoquinone: Contains a hydroxyl group instead of a halogen.
2,3-Dibromo-1,4-naphthoquinone: Contains two bromine atoms at the 2 and 3 positions.
The uniqueness of 1,4-Naphthalenedione, 2-bromo-3-((4-chlorophenyl)amino)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
131940-34-6 |
|---|---|
Molekularformel |
C16H9BrClNO2 |
Molekulargewicht |
362.60 g/mol |
IUPAC-Name |
2-bromo-3-(4-chloroanilino)naphthalene-1,4-dione |
InChI |
InChI=1S/C16H9BrClNO2/c17-13-14(19-10-7-5-9(18)6-8-10)16(21)12-4-2-1-3-11(12)15(13)20/h1-8,19H |
InChI-Schlüssel |
TXBFDLLERQOZTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Br)NC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


